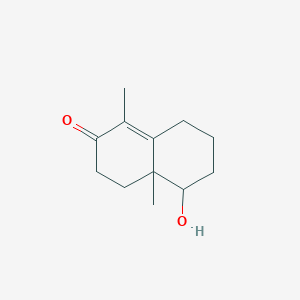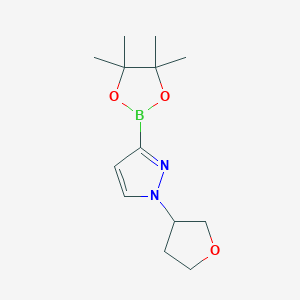
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(Tetrahydrofuran-3-yl)pyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of triisopropyl borate. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions. The boronic ester group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the boronic ester transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Used in the synthesis of biologically active compounds.
4-Pyrazoleboronic Acid Pinacol Ester: Utilized in the preparation of various inhibitors and pharmaceutical intermediates.
Uniqueness: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the tetrahydrofuran ring enhances its solubility and compatibility with various solvents, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C13H21BN2O3 |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
1-(oxolan-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)11-5-7-16(15-11)10-6-8-17-9-10/h5,7,10H,6,8-9H2,1-4H3 |
InChI-Schlüssel |
HCWAZERNMZJKPK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


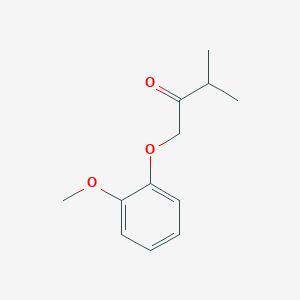
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
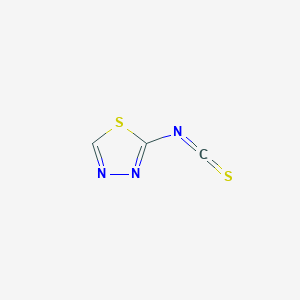

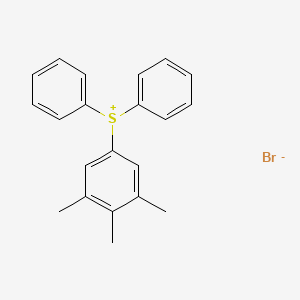
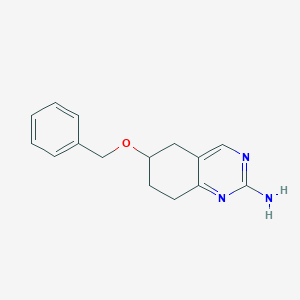
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
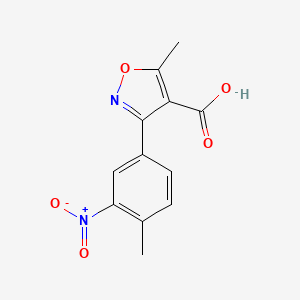
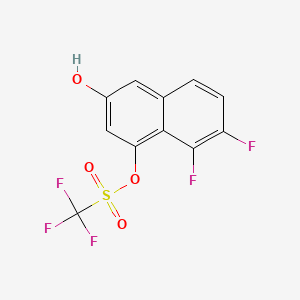

![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
